molecular formula C15H13N3O3S B11385482 4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide

4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B11385482
M. Wt: 315.3 g/mol
InChI Key: FCFHVRROXSFSBC-UHFFFAOYSA-N
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Description

4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide: is a chemical compound with the following properties:

    Molecular Formula: C17H16N4O3SC_{17}H_{16}N_4O_3SC17​H16​N4​O3​S

    CAS Number: 459795-75-6

    Molecular Weight: 356.406 g/mol

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound are not widely documented. it is typically prepared through organic synthesis involving cyclization reactions. Unfortunately, specific details on the synthetic pathways remain scarce.

Industrial Production:: As of now, there is no established industrial-scale production method for this compound

Chemical Reactions Analysis

Reactivity::

    Oxidation and Reduction:

    Substitution Reactions: It could participate in substitution reactions, replacing functional groups.

    Common Reagents: Reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) may be relevant.

    Major Products: The products formed from these reactions would depend on the specific reaction conditions and substituents present.

Scientific Research Applications

Chemistry::

    Chemical Probes: Researchers use this compound as a chemical probe to study biological processes.

    Medicinal Chemistry: It may serve as a starting point for designing new drugs due to its unique structure.

Biology and Medicine::

    Biological Studies: Scientists investigate its effects on cellular processes, protein interactions, and gene expression.

    Drug Development: Its potential as a drug candidate warrants further exploration.

Industry::

    Pharmaceuticals: The compound’s pharmacological properties make it relevant for drug discovery.

    Agrochemicals: It might find applications in crop protection or pest control.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

While there are no direct analogs, related compounds include:

    1-Ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydro:

    4-Oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butanamide:

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide

InChI

InChI=1S/C15H13N3O3S/c1-2-5-13-17-18-15(22-13)16-14(20)12-8-10(19)9-6-3-4-7-11(9)21-12/h3-4,6-8H,2,5H2,1H3,(H,16,18,20)

InChI Key

FCFHVRROXSFSBC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

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